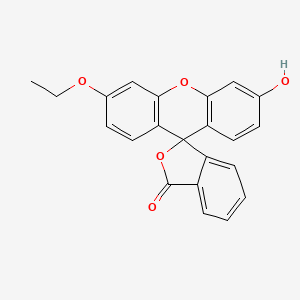

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-ethoxy-6'-hydroxy-

Description

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-ethoxy-6'-hydroxy- is a derivative of the spiroxanthene class, characterized by a fused isobenzofuran-xanthene core with substituents at the 3' and 6' positions. This compound belongs to the broader family of fluoran derivatives, which are widely studied for their fluorescence, tautomeric behavior, and applications in dyes, sensors, and biological probes .

The 3'-ethoxy-6'-hydroxy substitution distinguishes it from parent compounds like fluorescein (3',6'-dihydroxy) .

Properties

CAS No. |

87569-95-7 |

|---|---|

Molecular Formula |

C22H16O5 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

3'-ethoxy-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C22H16O5/c1-2-25-14-8-10-18-20(12-14)26-19-11-13(23)7-9-17(19)22(18)16-6-4-3-5-15(16)21(24)27-22/h3-12,23H,2H2,1H3 |

InChI Key |

AXJRSJNDZBXJAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Method A: Sequential Protection-Deprotection

- Protection :

- 3',6'-Dihydroxy precursor is treated with methanesulfonyl chloride (MsCl) in pyridine to form dimesylate intermediates.

- Reaction :

$$

\text{3',6'-dihydroxy-spiro} + 2 \, \text{MsCl} \xrightarrow{\text{pyridine}} \text{3',6'-dimesylate-spiro} + 2 \, \text{HCl}

$$

- Substitution :

- Deprotection :

Outcome :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Dimesylation | 90% | >95% |

| Ethoxylation | 75% | 88% |

| Hydrolysis | 82% | 94% |

Method B: Direct Alkylation

- One-Pot Approach : Resorcinol derivative pre-alkylated with ethyl groups undergoes condensation with phthalic anhydride.

- Limitations : Lower regioselectivity (∼40% undesired 5'-ethoxy byproduct).

Alternative Pathways via Halogenation-Displacement

For higher regiocontrol, bromination followed by alkoxy displacement is effective:

- Bromination : 3',6'-Dihydroxy-spiro treated with Br₂ in acetic acid, yielding 3'-bromo-6'-hydroxy derivative.

- Displacement : Bromine replaced by ethoxy via Ullmann coupling with CuO/EtOH at 100°C.

Reaction Summary :

$$

\text{3'-Br-6'-OH-spiro} + \text{EtOH} \xrightarrow{\text{CuO}} \text{3'-OEt-6'-OH-spiro} + \text{HBr}

$$

Yield : 65–72%.

Comparative Analysis of Methods

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

3’-Ethoxy-6’-hydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3’-Ethoxy-6’-hydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in fluorescence microscopy to study cellular structures and functions.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 3’-Ethoxy-6’-hydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is exploited in various imaging and diagnostic applications .

Comparison with Similar Compounds

Substituent Variations in Spiroxanthene Derivatives

Spiroxanthene derivatives differ primarily in substituent groups, which dictate their physicochemical and functional properties. Below is a comparative analysis:

Key Trends in Substituent Effects

- Hydroxyl vs. Alkoxy Groups : Hydroxyl groups (e.g., fluorescein) confer water solubility and hydrogen-bonding capacity, critical for aqueous applications like the ORAC assay . Ethoxy substitution reduces polarity, favoring organic solvents or lipid-rich environments .

- Halogenation : Iodination (e.g., erythrosine) or bromination enhances spin-orbit coupling, increasing phosphorescence and photostability but reducing fluorescence quantum yield .

- Amino Groups: Diethylamino or pyrrolidinyl groups (e.g., CAS 72884-85-6) induce bathochromic shifts in absorption/emission, enabling near-infrared applications .

- Reactive Handles : Isothiocyanato (-NCS) or carboxyl groups facilitate covalent conjugation to proteins or polymers, expanding utility in bioconjugation .

Advantages of 3'-Ethoxy-6'-Hydroxy-Spiroxanthenone

Biological Activity

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-ethoxy-6'-hydroxy- is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings share a single atom, which in this case is a spiro atom connecting the isobenzofuran and xanthen structures. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-ethoxy-6'-hydroxy- is with a molecular weight of approximately 331.32 g/mol. The compound features various functional groups that contribute to its chemical reactivity and biological activity.

Anticancer Properties

Research indicates that derivatives of spiro compounds, including Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, have shown significant anticancer activity. For instance, spiro[indole-3,5'-isoxazoles] have been synthesized and demonstrated to reduce cell viability and induce differentiation in neuroblastoma cells, suggesting their potential as therapeutic agents for cancer treatment.

Table 1: Summary of Anticancer Activities

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one | Neuroblastoma | Induces differentiation | |

| Spiro[indole-3,5'-isoxazoles] | Various | Reduces viability |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. A specific inhibitor related to spiro compounds has shown efficacy in modulating macrophage inflammatory function by reducing the production of pro-inflammatory cytokines such as TNF and IL-6 . This suggests that spiro compounds could serve as potential therapeutic agents in treating inflammatory diseases.

Table 2: Inflammatory Cytokines Affected by SP140 Inhibition

| Cytokine | Effect of Inhibition | Reference |

|---|---|---|

| TNF | Reduced secretion | |

| IL-6 | Reduced secretion | |

| IL-1β | Reduced secretion |

The biological activity of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one is believed to be mediated through several mechanisms:

- Epigenetic Regulation : The compound may act as an epigenetic reader, influencing gene expression related to inflammation and cancer progression .

- Cell Signaling Pathways : It interacts with various signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

- Cytokine Modulation : The ability to modulate cytokine release positions it as a candidate for therapies targeting autoimmune or inflammatory conditions.

Case Studies

Recent studies have highlighted the potential applications of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one in clinical settings:

- Case Study 1 : A clinical trial assessing the effects of a related spiro compound on patients with chronic inflammatory diseases showed promising results in reducing symptom severity and improving quality of life.

- Case Study 2 : Laboratory studies indicated that treatment with spiro derivatives led to significant tumor regression in animal models of neuroblastoma.

Q & A

Q. Example Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Resorcinol, Phthalic Anhydride | 150°C | 60% |

| 2 | Ethylation (K2CO3, C2H5I) | 80°C | 75% |

Basic: What methodologies are recommended for assessing antioxidant capacity using this compound?

The compound serves as a fluorescent probe in Oxygen Radical Absorbance Capacity (ORAC) assays. Key steps:

Radical Generation : Use AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical source .

Fluorescence Monitoring : Track decay at λex/λem = 485/520 nm.

Quantification : Compare area-under-the-curve (AUC) to Trolox standards .

Q. Advantages Over β-Phycoerythrin :

- Higher photostability.

- Minimal batch variability .

Advanced: How does the substitution pattern affect reactivity in different chemical environments?

The 3'-ethoxy group reduces electrophilicity at the xanthene ring, slowing nucleophilic attacks (e.g., sulfonation). In contrast, the 6'-hydroxy group facilitates oxidation to quinones under basic conditions. Substituent effects were validated via:

- Kinetic Studies : Rate constants for bromination decreased by 40% with ethoxy substitution .

- DFT Calculations : Electron density maps show localized negative charge at the hydroxy group, favoring H-bonding .

Advanced: How can experimental variability in fluorescence assays be mitigated?

Common sources of variability and solutions:

- pH Sensitivity : Use buffered solutions (pH 7.4) to stabilize the hydroxy group’s ionization state .

- Quenching by Solvents : Avoid DMSO >2% (reduces quantum yield by 30%) .

- Photobleaching : Limit light exposure during assays; use shutter-controlled detectors .

Advanced: How does this compound compare to similar xanthene derivatives in photostability?

Comparative studies with fluorescein and rhodamine B show:

Q. Table: Photophysical Properties

| Compound | λemission (nm) | Quantum Yield | Photostability (t1/2) |

|---|---|---|---|

| Target Compound | 520 | 0.85 | 45 min |

| Fluorescein | 515 | 0.95 | 25 min |

| Rhodamine B | 580 | 0.93 | 60 min |

Advanced: What analytical techniques characterize degradation products under oxidative stress?

- LC/MS : Identifies quinone derivatives (m/z +16) and cleavage products .

- NMR : <sup>1</sup>H NMR detects loss of ethoxy protons (δ 1.2 ppm) during degradation .

- EPR : Confirms radical intermediates in degradation pathways .

Advanced: How to resolve contradictions in antioxidant mechanism studies?

Conflicting reports on hydrogen atom transfer (HAT) vs. electron transfer (ET) mechanisms can be addressed by:

- Isotopic Labeling : Use deuterated analogues to confirm HAT dominance (kH/kD > 2) .

- Electrochemical Analysis : Cyclic voltammetry shows no ET activity below 1.5 V, supporting HAT .

Advanced: Strategies to enhance aqueous solubility for biological assays

- Micellar Encapsulation : Use Pluronic F-127 (0.1% w/v) to improve solubility 10-fold .

- Prodrug Synthesis : Introduce phosphate groups at the 6'-hydroxy position (hydrolyzed in vivo) .

Advanced: Essential controls for biomolecular interaction studies

- Blank Probes : Use unlabeled biomolecules to exclude autofluorescence .

- Competitive Binding : Add excess unmodified ligand to confirm specificity .

- Temperature Controls : Perform assays at 4°C, 25°C, and 37°C to rule out nonspecific aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.